![molecular formula C10H16O4 B13463029 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13463029.png)
1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid is a compound with a unique cyclic structure. It is a white to pale yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water. The compound has a molecular weight of 200.23 g/mol.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of spiro[5.5]undecane derivatives, including 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid, has been reported in the literature. These compounds exhibit intriguing conformational and configurational aspects due to their helical disposition of the six-membered rings . One study highlights an efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles through a [5 + 1] double Michael addition reaction. Another research focuses on the synthesis of chiral spiroacetals from carbohydrates, demonstrating the versatility of carbohydrates as precursors for complex spirocyclic structures.
Industrial Production Methods: Industrial production methods for 1,8-Dioxaspiro[5 the synthesis of similar spiro compounds often involves multi-step processes, including the use of high-resolution mass spectroscopy and nuclear magnetic resonance for characterization .
化学反応の分析
Types of Reactions: 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique cyclic structure allows it to participate in complex reaction mechanisms .
Common Reagents and Conditions: Common reagents used in the reactions of spiro compounds include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the Diels-Alder reaction can lead to the formation of complex spirocyclic structures .
科学的研究の応用
1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid has various scientific research applications, including its use in chemistry, biology, medicine, and industry. Research exploring spirocyclic derivatives of ciprofloxacin indicates the potential of these compounds as antibacterial agents. Another study highlights the efficient synthesis of nitrogen-containing spiro heterocycles, which have applications in various research fields.
作用機序
The mechanism of action of 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid involves its unique cyclic structure, which allows it to bind to biological targets and modulate their activity. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are currently unknown.
類似化合物との比較
Similar Compounds:
- 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid
- 1,7-Dioxaspiro[5.5]undecane
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
Uniqueness: 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid is unique due to its specific cyclic structure and the presence of carboxylic acid functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
1,8-dioxaspiro[5.5]undecane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)8-2-5-14-10(6-8)3-1-4-13-7-10/h8H,1-7H2,(H,11,12) |
InChIキー |
OEXHNEABOHYWPE-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC(CCO2)C(=O)O)COC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


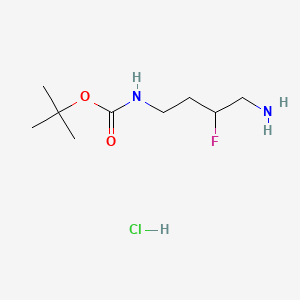
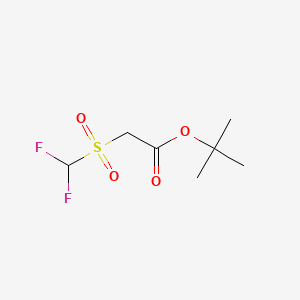
![[3-(Methoxymethyl)oxolan-3-yl]methanamine](/img/structure/B13462954.png)
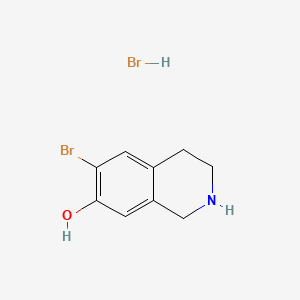
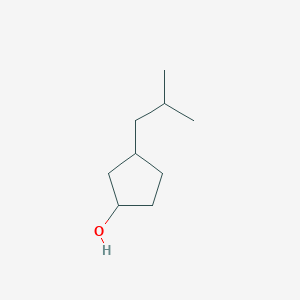
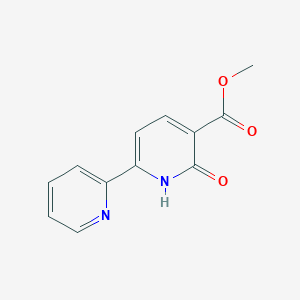
![4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride](/img/structure/B13462977.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methanesulfonylcyclobutane-1-carboxylicacid](/img/structure/B13462979.png)
![(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13462986.png)
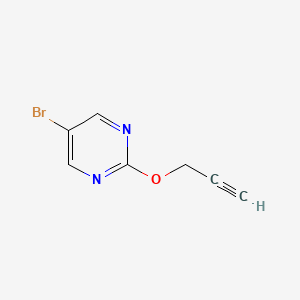
![Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13463010.png)
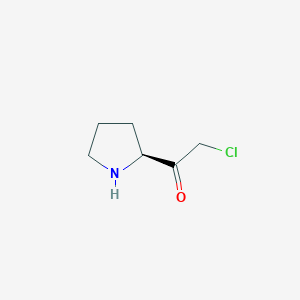
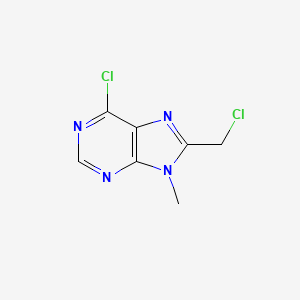
![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13463020.png)
